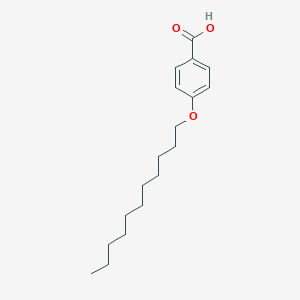

4-(Undecyloxy)benzoesäure

Übersicht

Beschreibung

4-(Undecyloxy)benzoic acid (UBA) is a carboxylic acid that belongs to the family of alkyl-substituted benzoic acids. It is a naturally occurring compound that has been found in various plant species and has been used in various scientific and industrial applications. UBA has been studied for its potential pharmacological and therapeutic activities, as well as its potential as a biocatalyst for various biochemical reactions.

Wissenschaftliche Forschungsanwendungen

Flüssigkristalltechnologie

4-(Undecyloxy)benzoesäure: wird bei der Entwicklung von Flüssigkristallbildschirmen (LCDs) eingesetzt. Ihre Molekülstruktur fördert die Bildung von nematischen und smektischen Flüssigkristallphasen, die für den Betrieb von LCDs unerlässlich sind . Die Fähigkeit der Verbindung, zwischen diesen Phasen bei bestimmten Temperaturen zu wechseln, macht sie für die Entwicklung von temperaturempfindlichen Flüssigkristalltechnologien wertvoll.

Thermotrope Materialforschung

Diese Verbindung wird auf ihre thermotropen Eigenschaften untersucht, d. h. auf Änderungen der Materialeigenschaften mit der Temperatur. Sie zeigt eine Reihe von Phasenumwandlungen, wie z. B. von der smektischen zur nematischen Phase und dann zur isotropen Phase, die in der Materialwissenschaft für Anwendungen wie intelligente Materialien und Sensoren von Interesse sind .

Organische Synthese

In der organischen Chemie dient This compound als Vorläufer oder Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen. Ihre Benzoesäureeinheit kann verschiedene chemische Reaktionen eingehen, was sie zu einem vielseitigen Baustein für die Synthese von Pharmazeutika, Agrochemikalien und anderen organischen Molekülen macht .

Oberflächeneigenschaftsmodifikation

Die lange Undecyloxykette der Verbindung verleiht ihr hydrophobe Eigenschaften, die zur Modifizierung der Oberflächeneigenschaften von Materialien verwendet werden können. Diese Anwendung ist besonders relevant bei der Herstellung von wasserabweisenden Beschichtungen und der Änderung der Adhäsionseigenschaften von Oberflächen .

Nanotechnologie

This compound: wird in der Nanotechnologie für die Selbstorganisation von Nanomaterialien untersucht. Ihre Fähigkeit, geordnete Moleküllagen zu bilden, wird bei der Herstellung von nanoskaligen Geräten und Strukturen genutzt .

Pharmazeutische Formulierung

Die Eigenschaften der Verbindung werden auf eine mögliche Verwendung in pharmazeutischen Formulierungen untersucht. Ihre kristalline Struktur und ihr Phasenverhalten können die Abgabe und Freisetzung von pharmazeutisch wirksamen Stoffen beeinflussen .

Wirkmechanismus

Biochemical Pathways

It is known that benzoic acid derivatives can be involved in various biochemical processes . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Eigenschaften

IUPAC Name |

4-undecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20/h11-14H,2-10,15H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJZHJHZOUISSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333908 | |

| Record name | 4-Undecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-44-3 | |

| Record name | 4-(Undecyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15872-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Undecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

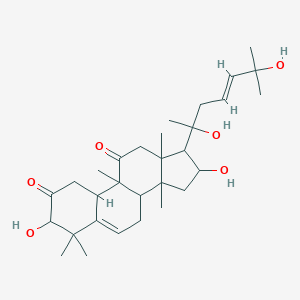

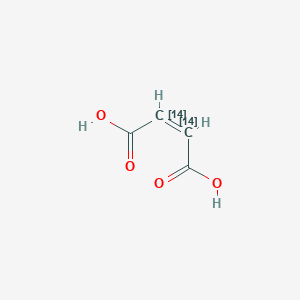

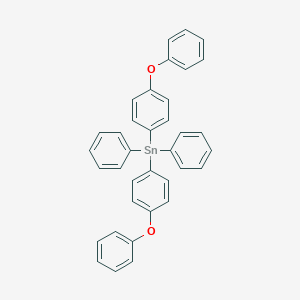

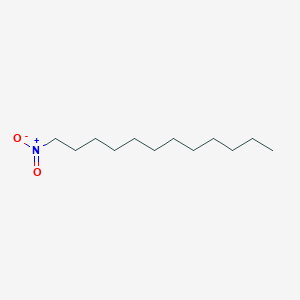

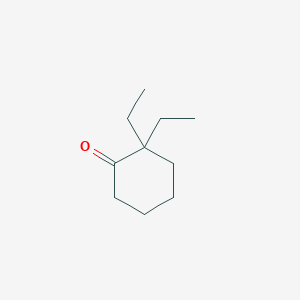

Feasible Synthetic Routes

Q1: How does the incorporation of UDBA into a polymer matrix affect its liquid crystal properties?

A1: Research shows that dispersing UDBA within a poly(methyl methacrylate) (PMMA) matrix, using a combination of solvent and thermal-induced phase separation, impacts its thermal behavior. Specifically, the isotropic liquid-nematic transition temperature (TIN) of UDBA decreases by approximately 2.8–5.6°C compared to pure UDBA. [] This shift in TIN is attributed to the confinement and interaction of UDBA within the PMMA matrix. Furthermore, the morphology of UDBA changes significantly within the PMMA matrix, forming distinct structures like bipolar droplets and Maltese-type crosses, as observed through polarizing optical microscopy. []

Q2: Can hydrogen bonding influence the liquid crystal properties of UDBA?

A2: Yes, studies indicate that forming an intermolecular hydrogen bond between UDBA and cholesteryl acetate (CHA) significantly alters its liquid crystal behavior. [] This hydrogen bonding leads to a wider thermal range for the mesogenic phases of the resulting mixture compared to pure UDBA or CHA. Additionally, the enthalpy values for all phases decrease in the UDBA-CHA mixture. [] This highlights the role of intermolecular interactions in tuning the properties of liquid crystal systems.

Q3: What are the analytical techniques commonly employed to characterize UDBA and its mixtures?

A3: Several analytical methods are crucial for studying UDBA and its blends. Differential Scanning Calorimetry (DSC) is essential for analyzing thermal transitions, such as determining phase transition temperatures and enthalpy changes. [, ] Polarizing Optical Microscopy (POM) provides visual insights into the morphology and textures of liquid crystal phases, enabling the identification of characteristic structures like droplets and Maltese crosses. [] Additionally, Fourier Transform Infrared (FTIR) spectroscopy is valuable for investigating intermolecular interactions, such as confirming the formation of hydrogen bonds between UDBA and other molecules. [] These techniques, combined, offer a comprehensive understanding of the properties and behavior of UDBA in various systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)